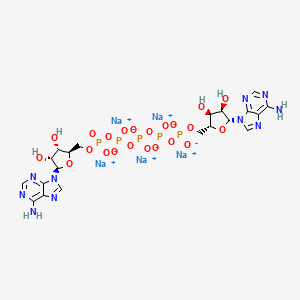

Diadenosine pentaphosphate pentasodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H24N10Na5O22P5 |

|---|---|

分子量 |

1026.3 g/mol |

IUPAC名 |

pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |

InChIキー |

NNMFUJJMJIYTSP-CSMIRWGRSA-I |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

Diadenosine Pentaphosphate Pentasodium: A Comprehensive Technical Guide on its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule belonging to the diadenosine polyphosphate family, characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1] It is stored in the secretory granules of various cells, including thrombocytes and neurons, and is released into the extracellular space in response to physiological stimuli and cellular stress.[2][3] This technical guide provides an in-depth exploration of the multifaceted functions of Ap5A, with a particular focus on its roles in cardiac function, purinergic signaling, and enzyme inhibition. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Functions and Biological Activities

Diadenosine pentaphosphate pentasodium salt is a versatile molecule that exerts its effects through interactions with multiple cellular targets. Its functions are context-dependent and vary across different tissues and cell types.

Modulation of Cardiac Function

Ap5A plays a significant role in regulating cardiac electrophysiology and contractility, primarily through its interaction with ion channels.

-

Activation of Cardiac Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of RyR2, the primary calcium release channels in the sarcoplasmic reticulum of cardiac muscle.[1][4] This activation is crucial for excitation-contraction coupling. Notably, Ap5A can significantly increase the open probability (Po) of RyR2 channels even at nanomolar concentrations.[1][4] Its dissociation from the receptor is slow, suggesting a prolonged modulatory effect.[4][5]

-

Regulation of ATP-Sensitive Potassium (KATP) Channels: In the heart, Ap5A acts as a signaling molecule in the response to metabolic stress, such as ischemia.[5] Under normal physiological conditions, Ap5A helps maintain a low open probability of K(ATP) channels.[5] However, during ischemia, a decrease in myocardial Ap5A concentration leads to an increased open probability of these channels.[5]

-

Effects on Myocardial Contractility and Action Potential: Studies have shown that Ap5A can increase the contractile force and duration of the action potential in the heart.[2] In guinea pig atrial myocardium, Ap5A has been observed to shorten action potentials and slow down pacemaker activity.[6]

Purinergic Signaling

Ap5A functions as an agonist at various purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. This interaction mediates a wide range of physiological responses.

-

Action on P2 Receptors: Ap5A interacts with several P2 receptor subtypes, including P2X and P2Y receptors.[7][8] In the nervous system, it can activate P2X purinoceptors, leading to the opening of cation channels in neurons.[8] The effects of Ap5A on cardiac contractility and electrical activity are mediated, in part, through P2 purine (B94841) receptors.[7]

-

Vasoregulation: As an endogenous vasoactive compound, Ap5A can influence vascular tone.[8] Its effects can range from vasodilation in the coronary circulation to vasoconstriction in other vascular beds, depending on the specific purinergic receptors expressed in the tissue.[9]

Enzyme Inhibition

Ap5A is a well-characterized and potent inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[3][7]

-

Mechanism of Adenylate Kinase Inhibition: Ap5A binds asymmetrically to adenylate kinase, effectively inhibiting its phosphotransferase activity.[4][10] This inhibitory property makes Ap5A a valuable tool in biochemical assays to prevent the interconversion of adenine (B156593) nucleotides.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on the effects of Diadenosine pentaphosphate.

Table 1: Effects of Ap5A on Cardiac Ryanodine Receptor (RyR2) Open Probability

| Concentration of Ap5A | Cytosolic Ca2+ Concentration | Open Probability (Po) | Reference |

| 100 pmol·L⁻¹–10 µmol·L⁻¹ | 10 µmol·L⁻¹ | ~0.2 (plateau) | [1][4] |

| >10 µmol·L⁻¹ | 10 µmol·L⁻¹ | Approaching 1 | [1][4] |

| 500 µmol·L⁻¹ | 10 µmol·L⁻¹ | Almost fully open | [1] |

Table 2: Comparative EC50 Values for RyR2 Activation

| Compound | EC50 | Reference |

| Ap5A | 140 µmol·L⁻¹ | [4][5] |

| Oxidized Ap5A (oAp5A) | 16 µmol·L⁻¹ | [4][5] |

Table 3: Myocardial Concentrations of Ap5A and K(ATP) Channel Activity

| Condition | Myocardial Ap5A Concentration | K(ATP) Channel Open Probability | Reference |

| Pre-ischemia | High | Low | [5] |

| Post-ischemia | Decreased 10-fold | High | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This protocol is used to study the effect of Ap5A on the gating of single cardiac ryanodine receptor channels.

Methodology:

-

Preparation of Cardiac Microsomes: Isolate heavy sarcoplasmic reticulum microsomes containing RyR2 from sheep cardiac muscle.

-

Bilayer Formation: Form a planar lipid bilayer composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (e.g., in a 5:3:2 ratio) across a small aperture in a polysulfone cup separating two chambers (cis and trans).

-

Incorporation of RyR2: Add the cardiac microsomes to the cis chamber (representing the cytosolic side). Fusion of a single vesicle with the bilayer incorporates the RyR2 channel.

-

Solutions:

-

Cis (cytosolic) solution: Contains a buffered solution (e.g., HEPES), with cytosolic Ca²⁺ concentration clamped at a specific level (e.g., 10 µmol·L⁻¹) using a Ca²⁺ buffer like EGTA.

-

Trans (luminal) solution: Contains a buffered solution with a high Ca²⁺ concentration (e.g., 50 mmol·L⁻¹) to act as the charge carrier.

-

-

Voltage Clamp: Maintain a constant holding potential (e.g., 0 mV) across the bilayer using Ag/AgCl electrodes connected to a voltage-clamp amplifier.

-

Data Acquisition: Record single-channel currents using an amplifier and digitize the data for analysis.

-

Application of Ap5A: Add varying concentrations of this compound to the cis chamber to observe its effect on channel open probability (Po) and gating kinetics.[1][4]

Langendorff-Perfused Isolated Heart Preparation

This ex vivo model is used to assess the effects of Ap5A on global cardiac function, including contractility and heart rate.

Methodology:

-

Heart Isolation: Euthanize a small mammal (e.g., rat or guinea pig) and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Measurement of Contractile Function: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt).

-

Measurement of Heart Rate: Record the heart rate from the ventricular pressure trace or via electrocardiogram (ECG) electrodes.

-

Drug Administration: Infuse this compound at various concentrations into the perfusion line before it enters the aorta.

-

Data Analysis: Analyze the changes in LVDP, dP/dt, and heart rate in response to Ap5A administration.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involving Diadenosine pentaphosphate.

Caption: Overview of Ap5A signaling pathways.

Caption: Workflow for RyR2 single-channel recording.

Implications for Drug Development

The diverse biological activities of Diadenosine pentaphosphate present several avenues for drug development and therapeutic intervention.

-

Cardiovascular Therapeutics: The ability of Ap5A to modulate cardiac ion channels suggests its potential as a lead compound or a target for drugs aimed at treating cardiac arrhythmias or heart failure. Its role in the ischemic response could be exploited to develop cardioprotective agents.

-

Purinergic Receptor Targeting: As an agonist at P2 receptors, Ap5A and its analogs could be investigated for their therapeutic potential in conditions where purinergic signaling is dysregulated, such as inflammation, neuropathic pain, and vascular diseases.

-

Enzyme Inhibition in Research and Therapeutics: The potent and specific inhibition of adenylate kinase by Ap5A makes it an invaluable research tool. Furthermore, targeting adenylate kinase could have therapeutic implications in diseases with altered energy metabolism, such as cancer.

Conclusion

This compound is a critical endogenous signaling molecule with a wide array of functions, particularly in the cardiovascular and nervous systems. Its roles as a modulator of ion channels, an agonist at purinergic receptors, and a potent enzyme inhibitor underscore its physiological importance. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its properties for novel therapeutic strategies. The provided experimental protocols and quantitative data serve as a valuable resource for furthering research in this dynamic field.

References

- 1. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

- 7. Diadenosine tetra- and pentaphosphates affect contractility and bioelectrical activity in the rat heart via P2 purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of diadenosine polyphosphates on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Endogenous Diadenosine Pentaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, quantification, and signaling pathways of endogenous diadenosine pentaphosphate (Ap5A). Ap5A is a member of the diadenosine polyphosphate family, which are signaling molecules found across various biological systems. Comprising two adenosine (B11128) moieties linked by a five-phosphate chain, Ap5A has emerged as a crucial player in cellular communication, particularly under conditions of metabolic stress. This document details the key experimental methodologies for its detection and quantification, summarizes its known concentrations in various tissues, and elucidates its signaling mechanisms through detailed pathway diagrams.

Data Presentation: Quantitative Analysis of Endogenous Ap5A

The concentration of endogenous Ap5A varies significantly across different tissues and subcellular compartments. The following table summarizes the reported quantitative data for Ap5A in various biological samples.

| Biological Sample | Concentration | Method of Quantification | Reference |

| Human Platelets | 100.2 ± 81.1 nM | HPLC | [1] |

| Human Myocardial-Specific Granules | ~500 µmol/L | MALDI-MS | |

| Bovine Adrenal Medullary Tissue | 0.1 ± 0.05 µmol/g of tissue | HPLC | |

| Bovine Chromaffin Granules | 32 nmol/mg of protein (~6 mM intragranularly) | HPLC | |

| Human Plasma | 10.7 ± 1.5 nM | LC-ESI-MS | [2] |

Experimental Protocols

The accurate quantification of endogenous Ap5A requires meticulous sample preparation and sensitive analytical techniques. The following protocols outline the key experimental procedures for the extraction and analysis of Ap5A from biological samples.

Protocol 1: Extraction of Diadenosine Pentaphosphate from Biological Samples

This protocol provides a general framework for the extraction of Ap5A from tissues and cells.

Materials:

-

Biological sample (e.g., tissue homogenate, cell pellet)

-

Ice-cold 8% (v/v) Perchloric Acid (PCA)

-

Weak anion-exchange solid-phase extraction (SPE) cartridges

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Ultrasonic cleaner

Procedure:

-

Sample Homogenization and Deproteinization:

-

For tissues, homogenize the sample in an appropriate buffer on ice.

-

For cells, create a cell pellet by centrifugation.

-

Add an equal volume of ice-cold 8% (v/v) PCA to the homogenate or cell pellet to precipitate proteins.

-

Vortex the mixture vigorously.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the nucleotides.

-

-

Solid-Phase Extraction (SPE) for Purification and Concentration:

-

Condition a weak anion-exchange SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the deproteinization step onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove unbound contaminants.

-

Elute the diadenosine polyphosphates with an appropriate buffer (e.g., a high salt buffer or a buffer with a specific pH).

-

-

Desalting (if necessary):

-

If the eluate from the SPE step has a high salt concentration that could interfere with subsequent analysis, perform a desalting step using a suitable method like reversed-phase chromatography.

-

-

Final Preparation:

-

Evaporate the purified and desalted sample to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a small, known volume of mobile phase compatible with the analytical method to be used.

-

Protocol 2: Quantification of Diadenosine Pentaphosphate by HPLC-MS/MS

This protocol describes the analysis of extracted Ap5A using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column or a porous graphitic carbon column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Ammonium (B1175870) acetate (B1210297) in water (pH adjusted)

-

Mobile Phase B: Acetonitrile with ammonium hydroxide

-

Ap5A standard for calibration curve

Procedure:

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the reconstituted sample onto the HPLC system.

-

Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute Ap5A. A typical run time is around 10-15 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify Ap5A. This involves monitoring the transition of the precursor ion (the molecular weight of Ap5A) to a specific product ion.

-

Optimize the ESI source parameters (e.g., ion spray voltage, source temperature, desolvation temperature, and gas flows) and MS/MS parameters (e.g., collision energy) for optimal sensitivity and specificity for Ap5A.

-

-

Quantification:

-

Generate a calibration curve by injecting known concentrations of the Ap5A standard.

-

Quantify the amount of Ap5A in the biological sample by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Signaling Pathways

Caption: Experimental workflow for the discovery and quantification of endogenous Ap5A.

Caption: Enzymatic synthesis of Ap5A by aminoacyl-tRNA synthetases.

Caption: Ap5A signaling through purinergic P2X and P2Y receptors.

Caption: Modulation of intracellular ion channels by Ap5A.

Conclusion

The discovery of endogenous Ap5A has opened new avenues for understanding cellular signaling and its role in both physiological and pathological processes. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this important signaling molecule. Further research into the diverse signaling pathways modulated by Ap5A will undoubtedly uncover novel therapeutic targets for a range of diseases. The continued development of sensitive analytical techniques will be crucial in elucidating the precise spatiotemporal dynamics of Ap5A in health and disease.

References

The Cellular Enigma of Diadenosine Polyphosphates: A Technical Guide for Researchers

Abstract

Diadenosine polyphosphates (ApnAs), a class of ubiquitous signaling molecules, have emerged from relative obscurity to become a focal point of intense research in cellular biology and drug development. Comprising two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups, these molecules play critical roles in a myriad of cellular processes, acting as "alarmones" in response to stress, neurotransmitters in the nervous system, and regulators of cardiovascular and immune functions. This technical guide provides an in-depth exploration of the cellular roles of diadenosine polyphosphates, designed for researchers, scientists, and drug development professionals. It consolidates current knowledge on their synthesis, degradation, and signaling pathways, presents quantitative data in a structured format, and offers detailed experimental protocols for their study.

Introduction

First identified in the 1960s, diadenosine polyphosphates (ApnAs), including diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (B8577671) (Ap4A), were initially considered mere byproducts of aminoacyl-tRNA synthetase activity. However, decades of research have unveiled their significance as pleiotropic signaling molecules involved in both intracellular and extracellular communication.[1][2] Their concentrations are tightly regulated and fluctuate in response to various physiological and pathological stimuli, such as oxidative stress, DNA damage, and hypoxia.[3][4] This guide aims to provide a comprehensive technical overview of the current understanding of ApnA metabolism and function, offering a valuable resource for researchers seeking to unravel the complexities of these enigmatic molecules and explore their therapeutic potential.

Metabolism of Diadenosine Polyphosphates

The cellular levels of ApnAs are meticulously controlled through a balance of synthesis and degradation, catalyzed by specific enzyme families.

Biosynthesis

The primary route of ApnA synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly class I synthetases.[1][5] In this reaction, the enzyme-bound aminoacyl-adenylate intermediate reacts with a molecule of ATP to form Ap4A and the corresponding amino acid.[1][5] Other enzymes, such as firefly luciferase and DNA ligases, have also been shown to synthesize ApnAs, particularly under conditions of cellular stress.[4]

Degradation

The degradation of ApnAs is crucial for terminating their signaling functions and is carried out by two main enzyme superfamilies: the Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolases and the Histidine Triad (HIT) proteins.[3][6]

-

Nudix Hydrolases: These enzymes, such as NUDT2 in humans, typically hydrolyze ApnAs asymmetrically, yielding AMP and ATP (from Ap4A) or AMP and ADP (from Ap3A).[3]

-

HIT Proteins: The Fragile Histidine Triad (FHIT) protein, a member of the HIT superfamily, specifically hydrolyzes Ap3A to AMP and ADP.[3]

-

ApaH: In prokaryotes, the ApaH protein is a key enzyme responsible for the symmetric cleavage of Ap4A into two molecules of ADP.[3]

Quantitative Data on Diadenosine Polyphosphates

This section summarizes key quantitative data related to the cellular concentrations of ApnAs, the kinetic properties of their metabolizing enzymes, and their binding affinities to various receptors.

Table 1: Intracellular Concentrations of Diadenosine Polyphosphates (Ap3A and Ap4A) in Mammalian Cells

| Cell Type | Condition | Ap3A Concentration (pmol/106 cells) | Ap4A Concentration (pmol/106 cells) | Reference |

| HEK293T | Basal | 0.7 | 0.9 | [7] |

| AA8 | Basal | 3.05 | 0.63 | [7] |

| Pancreatic β-cells | Basal (3 mM Glucose) | ~0.1 | ~0.1 | [8] |

| Pancreatic β-cells | Stimulated (22 mM Glucose) | ~3-7 | ~3-7 | [8] |

| Mammalian Cells | Rapidly Proliferating | - | up to 30 pmol/mg protein | [9] |

| Mammalian Cells | Quiescent | - | 0.15 pmol/mg protein | [9] |

Table 2: Kinetic Parameters of Enzymes Involved in Diadenosine Polyphosphate Metabolism

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source | Reference |

| Phenylalanyl-tRNA synthetase | ATP (for Ap4A synthesis) | 5000 | 1.1 s-1 (kcat) | Lupinus luteus | [10] |

| Seryl-tRNA synthetase | ATP (for Ap4A synthesis) | 3000 | 0.06 s-1 (kcat) | Lupinus luteus | [10] |

| Potato Nucleotide Pyrophosphatase | Ap3A | 50 | - | Potato tuber | [10] |

| Potato Nucleotide Pyrophosphatase | Ap4A | 200 | - | Potato tuber | [10] |

| E. coli Adenylate Kinase | Ap4A | 14 | - | E. coli | [11] |

Table 3: Binding Affinities of Diadenosine Polyphosphates to Receptors

| Receptor | Ligand | Kd or EC50 | Cell Type/System | Reference |

| P2X Receptors | ApnA | Generally lower potency than ATP | Various | [12] |

| P2Y1 Receptor | ADPβS | 1.3 nM (Ki) | Human platelets | [13] |

| P2Y12 Receptor | ADPβS | 27 nM (Ki) | Human platelets | [13] |

| P2Y13 Receptor | ADPβS | 2.3 nM (Ki) | Human platelets | [13] |

| Rat Aortal Endothelial Cells | Ap4A | ~10 µM (EC50 for Ca2+ increase) | Rat | [14] |

| Synaptosomal Membranes | [3H]Ap4A | ~100 pM (Kd) | Rat brain | [15] |

Cellular Roles and Signaling Pathways

Diadenosine polyphosphates are implicated in a diverse array of cellular functions, acting as signaling molecules in response to both internal and external cues.

Stress Response ("Alarmones")

A primary and highly conserved role of ApnAs is to act as "alarmones," signaling molecules that accumulate under conditions of cellular stress.[3][4] Oxidative stress, heat shock, DNA damage, and hypoxia all lead to a rapid increase in intracellular ApnA levels.[3][4] This accumulation is thought to trigger adaptive responses to mitigate cellular damage and promote survival.

Neurotransmission

ApnAs are stored in synaptic vesicles and released upon neuronal stimulation, suggesting a role in neurotransmission.[1] They can act on various purinergic P2 receptors, modulating neuronal excitability and synaptic plasticity.[12] Both excitatory and inhibitory effects have been observed, depending on the specific receptor subtype and neuronal population.[1]

Cardiovascular Regulation

In the cardiovascular system, ApnAs are released from activated platelets and can influence vascular tone, platelet aggregation, and cardiac function.[1] Ap4A, for instance, can induce vasoconstriction, while Ap3A can promote platelet aggregation.[1] These effects are mediated through interactions with P2 receptors on vascular smooth muscle cells, endothelial cells, and platelets.

Immune Modulation

Diadenosine polyphosphates have been shown to modulate immune responses. For example, they can influence the function of neutrophils and mast cells.[16] Their release at sites of inflammation can contribute to the regulation of immune cell recruitment and activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of diadenosine polyphosphates.

Extraction of Diadenosine Polyphosphates from Mammalian Cells

This protocol is adapted from methods described for the extraction of polyphosphates and other nucleotides.[17][18]

-

Cell Harvesting: Culture mammalian cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape into a microcentrifuge tube.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold 0.6 M perchloric acid. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

-

Neutralization: Add 125 µL of 2.5 M K2CO3 to neutralize the extract. Vortex and incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant containing the nucleotide extract. The sample is now ready for analysis by HPLC or LC-MS/MS.

Quantification of Diadenosine Polyphosphates by HPLC

This protocol provides a general framework for the analysis of ApnAs by ion-pair reversed-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase:

-

Buffer A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent).

-

Buffer B: 50% Buffer A, 50% Methanol.

-

-

Gradient: A linear gradient from 0% to 100% Buffer B over 30 minutes is a good starting point. The gradient should be optimized for the specific ApnAs of interest.

-

Detection: Monitor the absorbance at 259 nm.

-

Quantification: Create a standard curve using known concentrations of Ap3A, Ap4A, etc., to quantify the amounts in the experimental samples.

Analysis of Diadenosine Polyphosphates by LC-MS/MS

For higher sensitivity and specificity, LC-MS/MS is the method of choice.[19]

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of these polar molecules.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ions for each ApnA need to be determined. For Ap4A, a common transition is m/z 755.1 -> 348.1.

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C-labeled ApnAs) is highly recommended for accurate quantification.[20]

In Vitro Assay of Nudix Hydrolase Activity

This assay measures the enzymatic degradation of ApnAs.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2).

-

Enzyme: Purified recombinant Nudix hydrolase.

-

Substrate: A known concentration of the ApnA to be tested (e.g., 100 µM Ap4A).

-

Reaction: Initiate the reaction by adding the enzyme to the reaction mixture containing the substrate. Incubate at 37°C.

-

Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30 minutes) and stop the reaction by adding an equal volume of 0.6 M perchloric acid.

-

Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining substrate and the appearance of products (AMP and ATP for Ap4A).

Radioligand Binding Assay for Receptor Interaction

This protocol is a general guide for studying the binding of ApnAs to their receptors using a radiolabeled ligand.[21][22][23][24][25]

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) analog of the ApnA of interest.

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.

-

Binding Assay:

-

Incubate the membranes with increasing concentrations of the radioligand in a suitable binding buffer.

-

To determine non-specific binding, include a parallel set of tubes with a high concentration of the corresponding unlabeled ApnA.

-

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Synthesis and Degradation Pathways

The following diagrams illustrate the key enzymatic steps in the synthesis and degradation of diadenosine polyphosphates.

Drug Development and Future Perspectives

The multifaceted roles of diadenosine polyphosphates in cellular signaling make them and their metabolizing enzymes attractive targets for drug development. For instance, inhibitors of ApnA-degrading enzymes could potentiate their signaling effects, which may be beneficial in certain therapeutic contexts. Conversely, agonists or antagonists for their receptors could be developed to modulate their downstream effects. The development of non-hydrolyzable analogs of ApnAs has been instrumental in dissecting their direct receptor-mediated effects from those of their breakdown products.[26][27][28]

Future research will likely focus on elucidating the precise molecular mechanisms by which ApnAs exert their diverse cellular effects, identifying novel binding partners and downstream effectors, and exploring their roles in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The continued development of sophisticated analytical techniques will be crucial for accurately quantifying these low-abundance molecules and their dynamic changes in complex biological systems.

Conclusion

Diadenosine polyphosphates are no longer viewed as simple metabolic curiosities but are now recognized as integral components of the cellular signaling network. Their involvement in a wide range of physiological and pathological processes underscores their importance in maintaining cellular homeostasis. This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for seasoned investigators. The continued exploration of the cellular roles of diadenosine polyphosphates holds immense promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 5. Di-Adenosine Polyphosphates: Bacterial Signaling Molecules - News Blog - Jena Bioscience [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of diadenosine polyphosphates on the intracellular Ca2+ concentration in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Diadenosine tetraphosphate (Ap4A) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improvement of biochemical methods of polyP quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 21. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. radioligand binding studies | PPT [slideshare.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthetic, nondegradable diadenosine polyphosphates and diinosine polyphosphates: their effects on insulin-secreting cells and cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and properties of a nonhydrolyzable adenosine phosphosulfate analog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Diadenosine Pentaphosphate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, is an important signaling molecule involved in various physiological processes. Its biosynthesis is intricately linked to fundamental cellular activities, primarily through the action of aminoacyl-tRNA synthetases. This technical guide provides a comprehensive overview of the Ap5A biosynthesis pathway, including the enzymes and substrates involved, quantitative data on intracellular concentrations, detailed experimental protocols for its study, and a depiction of its key signaling cascades. This document is intended to serve as a valuable resource for researchers investigating the roles of Ap5A in cellular signaling and as a potential target for therapeutic intervention.

The Core Biosynthesis Pathway of Diadenosine Pentaphosphate

The primary route for the synthesis of diadenosine polyphosphates, including Ap5A, is a side reaction of the canonical aminoacylation process catalyzed by aminoacyl-tRNA synthetases (aaRSs). Among these, lysyl-tRNA synthetase (LysRS) has been prominently identified as a key enzyme in this pathway.

The synthesis of Ap5A by LysRS can occur through a mechanism analogous to the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A). In the canonical reaction, LysRS catalyzes the formation of a lysyl-AMP intermediate from lysine (B10760008) and ATP. This intermediate is then typically transferred to its cognate tRNA. However, in a non-canonical side reaction, the enzyme-bound lysyl-AMP can be nucleophilically attacked by a second molecule of ATP or another adenosine (B11128) polyphosphate, such as adenosine tetraphosphate (Ap4), to generate Ap5A.

One proposed two-step mechanism for Ap5A synthesis involves the initial formation of adenosine 5'-tetraphosphate (P4A) from ATP and trimetaphosphate. Subsequently, P4A is converted to Ap5A. Furthermore, studies with Myxococcus xanthus have shown that LysRS can directly synthesize Ap5A and even diadenosine hexaphosphate (Ap6A) from adenosine tetraphosphate (Ap4). This suggests that the availability of various adenosine polyphosphate precursors within the cell can influence the specific diadenosine polyphosphate species produced.

Mitochondria have also been implicated in the synthesis of diadenosine polyphosphates, highlighting the link between cellular energy status and ApnA signaling.

Quantitative Data

The intracellular concentration of Ap5A can vary significantly depending on the cell type and physiological conditions. The following tables summarize the available quantitative data.

Table 1: Intracellular Concentrations of Diadenosine Pentaphosphate (Ap5A)

| Cell Type/Tissue | Concentration | Reference |

| Human Platelets | 100.2 ± 81.1 nM | |

| Bovine Adrenal Medulla | 0.1 ± 0.05 µmol/g of tissue | |

| Bovine Adrenal Medulla (Chromaffin Granules) | 32 nmol/mg of protein (~6 mM) | |

| Myxococcus xanthus | 3-7 fold lower than Ap4A |

Table 2: Kinetic Parameters for Diadenosine Tetraphosphate (Ap4A) Synthesis by a Rat Liver Arginyl- and Lysyl-tRNA Synthetase Complex *

| Substrate | Apparent Km | Reference |

| ATP | 2.1 mM | |

| AMP | 1.5 mM |

Note: These kinetic parameters are for the synthesis of Ap4A, as specific kinetic data for Ap5A synthesis by LysRS is not currently available. This information is provided as a proxy to understand the substrate affinities in a related reaction.

Experimental Protocols

Quantification of Diadenosine Pentaphosphate by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous quantification of diadenosine polyphosphates in human platelets.

A. Sample Preparation (from Platelets)

-

Deproteinization: Resuspend washed platelets in perchloric acid to precipitate proteins.

-

Centrifuge to pellet the protein debris.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

B. Selective Concentration

-

Apply the neutralized supernatant to a boronate affinity chromatography column (e.g., Affi-Gel 601).

-

Wash the column with a high ionic strength buffer to remove unbound nucleotides.

-

Elute the diadenosine polyphosphates with a low ionic strength buffer containing sorbitol.

C. Desalting

-

Desalt the eluate using a C18 solid-phase extraction cartridge.

-

Wash the cartridge with water.

-

Elute the diadenosine polyphosphates with a methanol/water mixture.

-

Lyophilize the eluate.

D. HPLC Analysis

-

Reconstitute the lyophilized sample in the HPLC mobile phase.

-

Inject the sample onto a reversed-phase C18 column.

-

Perform ion-pair reversed-phase chromatography using a gradient of an appropriate ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) in a phosphate (B84403) buffer with an acetonitrile (B52724) gradient.

-

Detect the diadenosine polyphosphates by UV absorbance at 259 nm.

-

Quantify the Ap5A peak by comparing its area to a standard curve of known Ap5A concentrations.

Enzyme Assay for Diadenosine Pentaphosphate Synthesis

This protocol is a generalized assay for monitoring the synthesis of diadenosine polyphosphates by aminoacyl-tRNA synthetases.

A. Reaction Mixture

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cations (e.g., 10 mM MgCl2)

-

Substrates:

-

ATP (concentration to be optimized, e.g., 1-5 mM)

-

Adenosine tetraphosphate (Ap4) (if testing the alternative pathway)

-

-

Inorganic pyrophosphatase (to drive the reaction forward)

-

Purified lysyl-tRNA synthetase

B. Reaction Procedure

-

Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified LysRS.

-

At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of cold perchloric acid.

-

Neutralize the samples as described in the HPLC protocol.

C. Analysis

-

Analyze the reaction products by HPLC as described above to quantify the amount of Ap5A produced over time.

-

Determine the initial reaction velocity (V0) from the linear phase of the product formation curve.

-

To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the others constant and measure the corresponding initial velocities. Fit the data to the Michaelis-Menten equation.

Signaling Pathways of Diadenosine Pentaphosphate

Ap5A exerts its biological effects by interacting with several key cellular targets, including purinergic receptors, ryanodine (B192298) receptors, and ATP-sensitive potassium channels.

Purinergic Receptor Signaling

Ap5A is an agonist for certain P2 purinergic receptors, which are broadly classified into ionotropic P2X receptors and G protein-coupled P2Y receptors. In vascular smooth muscle, for instance, Ap5A can induce vasoconstriction through the activation of P2X receptors and vasorelaxation via P2Y1 receptors. The downstream signaling from these receptors can involve changes in intracellular calcium concentrations and activation of various protein kinases.

Ryanodine Receptor Modulation

Ap5A is a potent activator of the cardiac ryanodine receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum that is crucial for excitation-contraction coupling in the heart. Ap5A can increase the open probability of RyR2 channels, leading to enhanced calcium release from intracellular stores. This modulation is particularly relevant under conditions of cellular stress.

ATP-Sensitive Potassium (KATP) Channel Regulation

Ap5A can also influence the activity of ATP-sensitive potassium (KATP) channels, which are important in coupling cellular metabolism to membrane excitability. In the heart, ischemia leads to a decrease in Ap5A levels, which contributes to the opening of KATP channels. This suggests that under normal conditions, Ap5A helps to maintain these channels in a closed state.

Conclusion

The biosynthesis of diadenosine pentaphosphate is a fascinating example of the non-canonical functions of essential cellular enzymes. As our understanding of the roles of Ap5A in signaling pathways continues to grow, the need for robust methods for its study becomes increasingly important. This technical guide provides a foundation for researchers to explore the intricate biology of Ap5A, from its synthesis to its downstream effects. Further investigation into the specific kinetic parameters of Ap5A synthesis and the detailed molecular interactions with its targets will undoubtedly open new avenues for drug discovery and a deeper comprehension of cellular regulation.

Diadenosine Pentaphosphate (Ap5A): An Endogenous Metabolite and Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A) is an endogenous dinucleoside polyphosphate stored in high concentrations within secretory granules, such as those in platelets and chromaffin cells.[1] Upon cellular activation or stress, Ap5A is released into both intracellular and extracellular environments, where it functions as a critical signaling molecule. It exerts its effects primarily through purinergic receptors, modulating a wide range of physiological processes, including neurotransmission, cardiovascular function, and cellular energy homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of Ap5A. It includes quantitative data on its physiological concentrations, detailed experimental protocols for its study, and visual diagrams of its core metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.

Biosynthesis and Metabolism of Ap5A

The cellular concentration of Ap5A is tightly regulated by the coordinated action of synthesizing and degrading enzymes. This balance is crucial for maintaining cellular homeostasis and mediating appropriate responses to physiological stimuli.

Biosynthesis

The primary route for Ap5A synthesis is catalyzed by aminoacyl-tRNA synthetases (aaRSs), a class of enzymes essential for protein synthesis. In a side reaction to their canonical function of charging tRNA molecules, these enzymes can catalyze the formation of diadenosine polyphosphates. The synthesis occurs in a two-step process:

-

Aminoacyl-Adenylate Formation: An amino acid is activated by ATP to form a high-energy aminoacyl-AMP intermediate (aa-AMP), with the release of pyrophosphate (PPi).

-

Amino Acid + ATP <=> aa-AMP + PPi

-

-

Reaction with ATP: In the absence of its cognate tRNA, the enzyme-bound aa-AMP intermediate can react with a second molecule of ATP. This reaction yields Ap5A and the original amino acid.

-

aa-AMP + ATP <=> Ap5A + Amino Acid

-

Lysyl-tRNA synthetase is particularly noted for its capacity to synthesize diadenosine polyphosphates. This synthesis can be modulated by factors such as the presence of divalent cations like Zn²⁺.

Degradation

Ap5A is catabolized by various ecto- and intracellular hydrolases, ensuring its signaling effects are transient. These enzymes cleave the phosphodiester bonds of the polyphosphate chain. Key enzyme families involved in Ap5A degradation include:

-

Nudix (Nucleoside Diphosphate (B83284) Linked to Moiety X) Hydrolases: This large superfamily of enzymes hydrolyzes a wide range of nucleoside diphosphate derivatives, including Ap5A. They typically cleave the polyphosphate chain asymmetrically.

-

Phosphodiesterases (PDEs): These enzymes can also contribute to the degradation of Ap5A, typically producing AMP as a final product.

The degradation of Ap5A in the cytosolic fraction of bovine adrenal medulla has been shown to follow Michaelis-Menten kinetics, with a reported Kₘ value of approximately 13 µM.[2]

Quantitative Data: Physiological Concentrations of Ap5A

The concentration of Ap5A varies significantly depending on the tissue, cellular compartment, and physiological state. It is stored at very high concentrations (in the millimolar range) within secretory granules but is present at much lower levels in plasma and the general cytosol.[2] Comprehensive data across all mammalian tissues is still an active area of research.[1]

| Tissue / Fluid | Species | Concentration | Comments | Reference |

| Plasma (Total) | Human | 0.33 ± 0.24 µM | Measured in cubital vein of normotensive subjects. | [3] |

| Plasma (Adrenal Vein) | Human | 0.53 ± 0.28 µM | Suggests adrenal medulla as a source of plasma Ap5A. | [3] |

| Platelets | Human | 100.2 ± 81.1 nM | Stored in dense granules. | |

| Adrenal Medulla | Bovine | 0.1 ± 0.05 µmol/g tissue | High concentration reflects storage in chromaffin cells. | [2] |

| Chromaffin Granules | Bovine | 32 nmol/mg protein (~6 mM) | Extremely high intragranular concentration. | [2] |

Table 1: Reported Endogenous Concentrations of Diadenosine Pentaphosphate (Ap5A).

Signaling Mechanisms of Ap5A

Extracellular Ap5A primarily exerts its effects by acting as an agonist on P2Y purinergic receptors, which are a class of G-protein coupled receptors (GPCRs).

Receptor Specificity

Ap5A is a particularly potent agonist for the P2Y1 receptor . Studies have shown that Ap5A activates the P2Y1 receptor with an EC₅₀ value of 0.32 µM , making it even more potent than ATP at this specific receptor subtype.

Downstream Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gαq family of G-proteins. The activation of this pathway by Ap5A initiates a well-defined signaling cascade:

-

G-Protein Activation: Binding of Ap5A to the P2Y1 receptor induces a conformational change, leading to the activation of the associated Gαq protein, which exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of Ca²⁺ from intracellular stores into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with DAG remaining in the membrane, synergistically activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC and elevated cytosolic Ca²⁺ levels trigger a multitude of downstream cellular responses, including enzyme activation, gene expression changes, smooth muscle contraction, and neurotransmitter release.

Experimental Protocols

Accurate quantification and analysis of Ap5A require robust sample preparation and analytical techniques. The following protocols provide a framework for the extraction and measurement of Ap5A from biological samples.

Protocol 1: Extraction of Ap5A using Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate diadenosine polyphosphates from complex biological matrices like plasma or tissue homogenates, removing proteins and other interfering substances.

Materials:

-

C18 SPE Cartridges (e.g., 100 mg, 1 mL)

-

SPE Vacuum Manifold

-

Sample Homogenate or Plasma

-

Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) for deproteinization

-

Potassium Carbonate (K₂CO₃) for neutralization

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Water

-

Ammonium (B1175870) Acetate Buffer (e.g., 10 mM, pH 5.0)

Methodology:

-

Sample Pre-treatment (Deproteinization):

-

To 1 mL of plasma or tissue homogenate, add 100 µL of cold 4 M PCA to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding K₂CO₃ solution until the pH is between 5.0 and 7.0.

-

Centrifuge again to remove the KClO₄ precipitate and collect the final supernatant.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridge on the vacuum manifold.

-

Pass 2 mL of methanol through the cartridge to activate the stationary phase. Do not let the cartridge run dry.

-

Pass 2 mL of HPLC-grade water to wash the cartridge.

-

-

Cartridge Equilibration:

-

Pass 2 mL of the initial HPLC mobile phase buffer (e.g., 10 mM ammonium acetate, pH 5.0) through the cartridge to equilibrate it. Allow a small layer of buffer to remain on top of the sorbent bed.

-

-

Sample Loading:

-

Load the pre-treated, deproteinized supernatant onto the cartridge.

-

Apply a slow, consistent flow rate (e.g., 1-2 drops per second) using gentle vacuum to ensure optimal retention of Ap5A.

-

-

Washing:

-

Wash the cartridge with 2 mL of the equilibration buffer (10 mM ammonium acetate) to remove salts and highly polar, unbound contaminants.

-

-

Elution:

-

Elute the retained Ap5A from the cartridge using a small volume of a methanol/water mixture (e.g., 1 mL of 50% methanol).

-

Collect the eluate in a clean collection tube.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

-

Protocol 2: Quantification of Ap5A by HPLC

This protocol describes an ion-pair reversed-phase HPLC method for the separation and quantification of Ap5A.

Instrumentation and Columns:

-

HPLC system with a binary pump, autosampler, and a Photodiode Array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm particle size).

Mobile Phase:

-

Mobile Phase A: 10 mM Ammonium Acetate and 2 mM Tetrabutylammonium Phosphate (TBAP), adjusted to pH 5.0 with acetic acid.

-

Mobile Phase B: 25% Acetonitrile in a solution of 10 mM Ammonium Phosphate and 2 mM TBAP, adjusted to pH 7.0.

Methodology:

-

System Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of the reconstituted sample extract or standard solution.

-

Chromatographic Separation (Gradient Elution):

-

Time 0-10 min: 100% Mobile Phase A (isocratic).

-

Time 10-25 min: Linear gradient from 0% to 75% Mobile Phase B.

-

Time 25-35 min: 75% Mobile Phase B (isocratic).

-

Time 35-40 min: Linear gradient from 75% to 100% Mobile Phase B.

-

Time 40-55 min: 100% Mobile Phase B (isocratic).

-

Time 55-60 min: Linear gradient from 100% to 0% Mobile Phase B.

-

Time 60-75 min: 100% Mobile Phase A (re-equilibration).

-

-

Detection: Monitor the column effluent at 259 nm, the absorbance maximum for adenosine.

-

Quantification:

-

Prepare a standard curve using known concentrations of authentic Ap5A standard.

-

Identify the Ap5A peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of Ap5A in the sample by integrating the peak area and interpolating the value from the standard curve.

-

Conclusion and Future Directions

Diadenosine pentaphosphate is a pleiotropic signaling molecule with significant roles in cellular communication and regulation. Its function as a potent agonist at P2Y1 receptors places it as a key modulator in physiological systems where purinergic signaling is prominent, such as the nervous and cardiovascular systems. For drug development professionals, the enzymes involved in Ap5A metabolism and its specific receptor interactions present viable targets for therapeutic intervention in diseases related to platelet aggregation, vascular tone, and neurotransmission. Future research should aim to complete the "Ap5A atlas" by quantifying its concentration across a wider range of tissues and pathological conditions. Furthermore, elucidating the specific roles of different Nudix hydrolases in regulating local Ap5A concentrations will provide a more nuanced understanding of its signaling dynamics and open new avenues for targeted drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and quantification of diadenosine polyphosphate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ap5A in Purinergic Signaling: A Technical Guide for Researchers

December 12, 2025

Abstract

Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role as a signaling molecule in a variety of physiological and pathophysiological processes. Stored in high concentrations within secretory granules of platelets and chromaffin cells, Ap5A is released into the extracellular space where it exerts its effects through interactions with purinergic P2 receptors.[1] This technical guide provides an in-depth overview of the core mechanisms of Ap5A in purinergic signaling, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, degradation, and receptor pharmacology of Ap5A, presents quantitative data in structured tables, details key experimental protocols, and visualizes signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to Ap5A and Purinergic Signaling

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides.[2][3] Within this system, dinucleoside polyphosphates, such as Ap5A, have emerged as a distinct class of signaling molecules.[4][5] These molecules, often referred to as "alarmones," are thought to signal cellular stress and are involved in a wide array of processes including cardiovascular function, neurotransmission, and platelet aggregation.[4][6] Ap5A, composed of two adenosine (B11128) moieties linked by a five-phosphate chain, acts as a potent agonist at certain P2X and P2Y receptors and is a highly specific inhibitor of adenylate kinase.[7][8][9] Understanding the intricacies of Ap5A signaling is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies.

Biochemistry of Ap5A

Synthesis and Storage

Ap5A is synthesized by various aminoacyl-tRNA synthetases as a byproduct of the amino acid activation step.[10] It is stored in significant concentrations, alongside ATP, in the secretory granules of platelets and chromaffin cells in the adrenal medulla.[1][10]

Degradation

Once released into the extracellular space, Ap5A is metabolized by ectonucleotidases present on the surface of various cells, including endothelial and smooth muscle cells.[1] The degradation of Ap5A terminates its signaling activity and can lead to the formation of other active purinergic signaling molecules like ATP and adenosine.

Quantitative Data on Ap5A Interactions

The following tables summarize key quantitative data regarding the interactions of Ap5A with its primary targets.

Table 1: Inhibitory Potency of Ap5A against Adenylate Kinase Isozymes

| Isozyme Source | Ki Value | Comments |

| Human Hemolysate | ~2 µM | Effective inhibition observed at concentrations near 2 µM and above.[4][11] |

| Leishmania donovani (recombinant AK2) | 190 nM (for ATP), 160 nM (for AMP) | Competitive inhibition.[7] |

| Pig Muscle | - | Ap5A is a more potent inhibitor than Ap4A, Ap6A, Gp5A, and Up5A.[8] |

| Bovine Liver Mitochondria | - | A 2:1 molar ratio of Ap5A to other nucleotides is needed for suppression.[8][12] |

| Human Kidney Homogenate | - | A 2:1 molar ratio of Ap5A to other nucleotides is needed for suppression.[8][12] |

| Escherichia coli | - | A 2:1 molar ratio of Ap5A to other nucleotides is needed for suppression.[8][12] |

Table 2: Receptor Affinity and Potency of Ap5A

| Receptor Subtype | Species/Tissue | Parameter | Value | Comments |

| P2Y1 | Human | EC50 | 0.32 µM | More potent than ATP (EC50 = 0.65 µM).[12] |

| P2X1 | Rat Mesenteric Artery | - | Partial agonist, 10-fold less potent than α,β-meATP. | - |

| P2X (unspecified) | Rat Renal Vasculature | - | Induces transient vasoconstriction at ≥10 nM and sustained vasoconstriction at ≥1 nM.[10] | - |

| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac Muscle | EC50 | 140 µmol·L⁻¹ | Potent activator. |

Table 3: Concentration of Ap5A in Tissues

| Tissue | Species | Concentration | Comments |

| Myocardium | - | - | Ischemia induces a 10-fold decrease in myocardial concentration.[13] |

| Bovine Adrenal Medulla | Bovine | 0.1 +/- 0.05 µmol/g of tissue | -[10] |

| Chromaffin Granules | Bovine | 32 nmol/mg of protein (~6 mM intragranularly) | 30 times higher than in the cytosolic fraction.[10] |

| Myxococcus xanthus (apaH mutant) | - | ~11-fold higher than wild-type at 16h development | High intracellular levels may inhibit sporulation.[11] |

Signaling Mechanisms of Ap5A

Ap5A exerts its biological effects primarily through the activation of P2X and P2Y purinergic receptors, leading to distinct downstream signaling cascades.

P2X Receptor-Mediated Signaling

P2X receptors are ligand-gated ion channels.[14] The binding of Ap5A to certain P2X receptor subtypes, particularly P2X1, leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺.[4] This influx of cations causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various cellular responses, such as smooth muscle contraction and platelet shape change.[4][13]

P2Y Receptor-Mediated Signaling

P2Y receptors are G protein-coupled receptors (GPCRs). Ap5A is a potent agonist at the P2Y1 receptor subtype.[12] Activation of the P2Y1 receptor, which is coupled to Gq/11, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including platelet aggregation and modulation of other signaling pathways. Furthermore, downstream of Gq/11 and PKC activation, the MAPK/ERK pathway can be activated, leading to changes in gene expression and cell proliferation.[15][16][17][18]

Experimental Protocols

Determination of Ki of Ap5A for Adenylate Kinase (Coupled Enzyme Assay)

This protocol describes a spectrophotometric assay to determine the inhibition constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[7]

Materials:

-

Purified Adenylate Kinase

-

P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)

-

Adenosine diphosphate (B83284) (ADP)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes or 96-well UV-transparent plate

Procedure:

-

Prepare Reagent Solutions:

-

Prepare stock solutions of ADP, PEP, and NADH in assay buffer.

-

Prepare a range of Ap5A concentrations to be tested.

-

Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer (e.g., 10 units/mL each).[7]

-

Prepare a working solution of adenylate kinase. The concentration should be optimized to provide a linear reaction rate for at least 5-10 minutes.

-

-

Assay Setup:

-

In a cuvette or well, combine the assay buffer, ADP (at varying concentrations bracketing the Km), PEP, NADH, and the coupling enzymes.

-

Add a fixed concentration of Ap5A (or buffer for the control). It is recommended to test several fixed concentrations of Ap5A.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Reaction Initiation and Data Acquisition:

-

Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[7]

-

Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.

-

To determine the Ki, use a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) or non-linear regression analysis fitting the data to a competitive inhibition model.[7]

-

Radioligand Binding Assay for P2 Receptors

This protocol provides a general framework for a filtration-based radioligand binding assay to determine the affinity (Ki) of Ap5A for a specific P2 receptor subtype. This is a competitive binding assay where unlabeled Ap5A competes with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the P2 receptor of interest.

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]α,β-methylene ATP for P2X1).

-

Unlabeled Ap5A.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in a cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Ap5A.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

-

Counting:

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other counts to determine specific binding.

-

Plot the percentage of specific binding against the concentration of Ap5A.

-

Determine the IC50 value (the concentration of Ap5A that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Ap5A, typically in cells expressing a P2Y receptor of interest.

Materials:

-

Cells expressing the target P2Y receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Probenecid (B1678239) (to prevent dye leakage).

-

Ap5A.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating:

-

Seed the cells in the microplate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.

-

-

Assay:

-

Wash the cells with HBSS containing probenecid to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of Ap5A at the desired concentration into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Data can be expressed as the peak fluorescence response, the area under the curve, or other kinetic parameters.

-

For dose-response experiments, plot the response against the concentration of Ap5A to determine the EC50 value.

-

Conclusion

Ap5A is a multifaceted purinergic signaling molecule with significant physiological and pathological implications. Its actions as a selective agonist at certain P2 receptors and a potent inhibitor of adenylate kinase position it as a key regulator in cellular communication and energy homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate roles of Ap5A. Further exploration of its signaling pathways and interactions will undoubtedly unveil new therapeutic targets for a range of conditions, from cardiovascular diseases to neurological disorders. The continued application of the methodologies described herein will be instrumental in advancing our understanding of this important dinucleoside polyphosphate.

References

- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The P2Y1 receptor is necessary for adenosine 5'-diphosphate-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.tocris.com [resources.tocris.com]

- 10. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Intracellular Concentration of Diadenosine Pentaphosphate (Ap5A)

This guide provides a comprehensive overview of the intracellular concentration, measurement, and signaling pathways of Diadenosine pentaphosphate (Ap5A), a crucial signaling molecule involved in various physiological and pathophysiological processes.

Quantitative Data on Intracellular Ap5A Concentration

Diadenosine pentaphosphate is stored in high concentrations in specialized secretory granules, such as those in platelets and chromaffin cells, and is present in the cytoplasm of various cell types. Its intracellular concentration can fluctuate in response to cellular stress.[1]

| Cell/Tissue Type | Organism | Intracellular Concentration | Subcellular Location | Notes | Reference |

| Adrenal Medulla | Bovine | 0.1 ± 0.05 µmol/g tissue | - | [2] | |

| Chromaffin Granules | Bovine | 32 nmol/mg protein (~6 mM) | Granules | 30 times higher than in the cytosol. | [2] |

| Heart (Myocardium) | Unknown | Not specified | - | Ischemia leads to a 10-fold decrease.[3] | [3] |

| Platelets | Human | 100.2 ± 81.1 nM | Dense Granules | Ap5A is released upon platelet activation. | [4] |

Experimental Protocols for Measuring Intracellular Ap5A

The accurate quantification of intracellular Ap5A is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following protocol is a synthesized methodology based on established techniques for the extraction and quantification of diadenosine polyphosphates from biological samples.[2][4]

Materials and Reagents

-

Cells or Tissue Sample

-

Phosphate-Buffered Saline (PBS) , ice-cold

-

Extraction Buffer: 0.3 M Perchloric Acid (HClO₄) containing 1 mM EDTA

-

Neutralization Buffer: 3 M Potassium Carbonate (K₂CO₃)

-

HPLC System: with a C18 reverse-phase column and a UV detector (254 nm) or a photodiode array (PDA) detector.

-

Mobile Phase A: 10 mM Ammonium Acetate, 2 mM Tetrabutylammonium Phosphate (TBAP), pH 5.0

-

Mobile Phase B: 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0

-

Ap5A standard

-

Bicinchoninic Acid (BCA) Protein Assay Kit

Sample Preparation and Extraction

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

-

For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis and Deproteinization:

-

Resuspend the cell pellet in a known volume of ice-cold Extraction Buffer.

-

Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Add Neutralization Buffer dropwise while vortexing until the pH reaches between 6.0 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.

-

Incubate on ice for 10 minutes.

-

-

Final Clarification:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

-

The resulting supernatant contains the nucleotide extract. Transfer it to a new tube for HPLC analysis.

-

-

Protein Quantification:

-

To normalize the Ap5A concentration, determine the protein content of the initial cell lysate using a BCA protein assay kit.

-

HPLC Quantification

-

Column: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

-

Detection: Set the UV or PDA detector to a wavelength of 254 nm.

-

Gradient Elution: